4-Bromo-1-isopropoxy-2-methylbenzene
Description
Background and Significance
4-Bromo-1-isopropoxy-2-methylbenzene is a specialized organobromine compound with considerable importance in synthetic organic chemistry. This compound belongs to the broader class of halogenated aromatic ethers, featuring a distinctive substitution pattern with a bromine atom at the para position relative to the isopropoxy group, complemented by a methyl group at the ortho position. The compound serves primarily as a valuable synthetic intermediate across various chemical transformations.
The chemical significance of this compound becomes particularly evident in modern synthetic methodologies, especially metal-catalyzed cross-coupling reactions. Aryl bromides like this compound function as essential electrophilic partners in Suzuki-Miyaura cross-coupling reactions, which represent powerful tools for carbon-carbon bond formation. Recent research has demonstrated the utility of brominated aromatics in light-mediated B-alkyl Suzuki-Miyaura cross-coupling with alkyl boranes, expanding synthetic capabilities for introducing aliphatic fragments onto aromatic rings.
The specific substitution pattern of this compound contributes substantially to its value in regioselective synthesis. The bromine atom provides a reactive site for further functionalization, while the isopropoxy and methyl groups influence the electronic properties and reactivity of the molecule. These structural features make the compound particularly useful in the construction of complex molecular architectures for applications in pharmaceutical research and materials science.
Nomenclature and Structural Classification
This compound appears under several names in chemical literature, reflecting different naming conventions and structural prioritization approaches. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-bromo-2-methyl-1-(propan-2-yloxy)benzene. In commercial catalogs and scientific literature, it is frequently referred to as this compound or 5-Bromo-2-isopropoxytoluene. The compound is uniquely identified in chemical databases by the Chemical Abstracts Service (CAS) Registry Number 749927-58-0.
From a structural perspective, this compound belongs to the class of halogenated aromatic ethers, specifically a brominated alkoxytoluene derivative. The molecular formula is C₁₀H₁₃BrO with a molecular weight of 229.114 g/mol. The structure features a benzene ring with three substituents: a bromine atom at position 4 (or position 5 when counting from the methyl group), an isopropoxy group (OCH(CH₃)₂) at position 1, and a methyl group (CH₃) at position 2.
Table 1. Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Registry Number | 749927-58-0 |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.114 g/mol |
| SMILES Notation | CC1=C(C=CC(=C1)Br)OC(C)C |
| InChI | InChI=1S/C10H13BrO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,1-3H3 |
| InChIKey | MHMLHICCHCBHBO-UHFFFAOYSA-N |
| Flash Point | 112.2±7.8 °C |
| Boiling Point | 256.2±20.0 °C at 760 mmHg |
| Density | 1.3±0.1 g/cm³ |
| Polarizability | 21.7±0.5 10⁻²⁴ cm³ |
The compound can be classified according to several structural features. First, it is aromatic, containing a benzene ring as its core structure. Second, it is halogenated, featuring a bromine atom directly attached to the aromatic ring. Third, it contains an ether functional group in the form of an isopropoxy substituent. Fourth, it is alkylated, including a methyl group attached to the aromatic ring.
The structural representation of this compound can be described using various chemical notations, including Simplified Molecular Input Line Entry System (SMILES) and International Chemical Identifier (InChI), which provide standardized ways to encode chemical structures for computational and database applications.
Historical Context in Aromatic Chemistry Research
The development of compounds like this compound is embedded in the rich history of aromatic bromination chemistry, which extends back to the 19th century. Electrophilic aromatic substitution reactions, particularly halogenation, represent fundamental transformations in organic chemistry, with bromination being among the earliest studied reactions of aromatic compounds.
The selective bromination of anisole (methoxybenzene) derivatives holds particular significance in the development of understanding regioselectivity in aromatic substitution reactions. Early investigations of anisole bromination contributed to establishing the concept of ortho/para directing groups, with the methoxy group demonstrating pronounced directing effects due to resonance stabilization of the intermediate carbocation. These fundamental principles eventually led to more sophisticated methods for selective bromination of substituted aromatics, including compounds like this compound.
Traditional aromatic bromination methods historically relied on molecular bromine (Br₂) in the presence of Lewis acid catalysts such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). As documented in patent literature from the mid-20th century, bromination of anisole derivatives was typically conducted in solvents such as carbon tetrachloride, acetic acid, or hydrogen bromide solutions. These methods, however, often produced unsatisfactory results due to poor regioselectivity and formation of dibrominated byproducts.
Synthetic methodology advancements in the latter part of the 20th century yielded improved methods for selective bromination of aromatic compounds. The development of vapor-phase bromination techniques, as described in a 1995 patent, provided significant advantages in controlling regioselectivity and minimizing unwanted dibromination. These innovations established more efficient synthetic routes to selectively brominated aromatic compounds like this compound.
Contemporary research has increasingly focused on understanding the mechanistic aspects of electrophilic aromatic bromination. Studies employing density functional theory have provided insights into how different brominating agents (BrCl, Br₂, BrOCl, Br₂O, and HOBr) influence regioselectivity in aromatic bromination. These theoretical investigations have revealed that regioselectivity in bromination reactions is determined not only by electronic effects of substituents but also by the specific nature of the brominating agent and reaction conditions.
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-2-methyl-1-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMLHICCHCBHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1-Isopropoxy-2-methylbenzene
- Starting material: 1-isopropoxy-2-methylbenzene
- Brominating agents: Molecular bromine (Br₂) or N-bromosuccinimide (NBS)
- Catalysts: Lewis acids such as iron(III) bromide (FeBr₃), iron(III) chloride (FeCl₃), or aluminum bromide (AlBr₃)
- Solvents: Nonpolar organic solvents like dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or chloroform (CHCl₃)
- Temperature: Low temperatures (e.g., -60 °C to -20 °C) to enhance selectivity and control reaction rate
- Reaction time: Slow addition of bromine over several hours (3-4 hours) to avoid overbromination
This method is adapted from analogous bromination protocols for related aromatic ethers and methylbenzenes, ensuring high regioselectivity and yield.
Catalytic System and Optimization
- Catalyst mixture: A combination of iron(III) chloride and quaternary ammonium salts (e.g., tetrabutylammonium chloride, methyl trioctylphosphine ammonium chloride) improves bromination selectivity.
- Catalyst ratio: Mass ratio of FeCl₃ to quaternary ammonium salt is typically 4-5:1.
- Effect: This catalyst system increases the content of the desired 4-bromo product to 85-93%, reduces by-products, and improves overall yield up to 95%.
Representative Experimental Procedure
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Charge 1-isopropoxy-2-methylbenzene and solvent (e.g., dichloromethane) into a reaction flask | 0.5 - 1 L flask, inert atmosphere | Ready for bromination |
| 2 | Add catalyst mixture: FeCl₃ (e.g., 2 g) and quaternary ammonium salt (e.g., 0.5 g) | Stirring at -25 to -30 °C or -55 to -60 °C | Catalyst activation |
| 3 | Slowly add bromine dropwise over 3-4 hours | Maintain temperature between -60 °C and -20 °C | Controlled bromination |
| 4 | Stir reaction mixture for 2 hours after bromine addition | Gradual warming to 10-20 °C | Completion of reaction |
| 5 | Quench reaction by adding saturated aqueous sodium bisulfite or sodium sulfite solution | Stir for 30 minutes | Removal of residual bromine and hydrogen bromide |
| 6 | Separate organic layer, wash with dilute alkaline solution (pH 8-9), then water to neutrality | Multiple washes | Purification of crude product |
| 7 | Recover solvent by distillation under normal pressure | Distillation | Concentrated crude product |
| 8 | Purify by vacuum distillation | Reduced pressure distillation | Pure this compound |
Reaction Yield and Product Purity
| Parameter | Value / Range |
|---|---|
| Bromination selectivity (4-bromo product) | 85% - 93% |
| Product yield (isolated) | 95% - 96% |
| Purity of distilled product | >88% (by GC or HPLC) |
| Reaction temperature range | -60 °C to 20 °C |
| Bromine to substrate molar ratio | 1:1 |
Notes on Reaction Mechanism and Selectivity
- The electron-donating isopropoxy and methyl groups direct bromination to the para position relative to the isopropoxy substituent, facilitating selective formation of the 4-bromo isomer.
- The use of Lewis acid catalysts like FeCl₃ activates bromine, increasing electrophilicity and reaction rate.
- Quaternary ammonium salts act as phase transfer catalysts, enhancing catalyst efficiency and selectivity.
- Low temperature and slow bromine addition prevent polybromination and minimize side reactions.
Summary Table of Preparation Methods
| Method | Starting Material | Brominating Agent | Catalyst | Solvent | Temperature | Yield (%) | Selectivity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| FeCl₃ + Quaternary Ammonium Salt Catalyzed Bromination | 1-Isopropoxy-2-methylbenzene | Br₂ | FeCl₃ + Tetrabutylammonium chloride | CH₂Cl₂ | -60 to 20 °C | 95-96 | 85-93 | Slow bromine addition, aqueous workup |
| NBS Bromination | 1-Isopropoxy-2-methylbenzene | NBS | FeBr₃ or AlBr₃ | CCl₄ or CHCl₃ | Reflux | 80-90 | Moderate | Common lab-scale method |
| Direct Bromination (Patent method for related compounds) | o-Xylene (analogous substrate) | Br₂ | FeCl₃ + Quaternary ammonium salt | CH₂Cl₂ | -60 to 20 °C | 95 | 85-93 | Applicable to methyl-substituted benzenes |
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-isopropoxy-2-methylbenzene undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The major product is typically the corresponding carboxylic acid or ketone.
Reduction: The major product is often the corresponding amine or alcohol.
Substitution: The major product is usually the substituted benzene derivative with the nucleophile replacing the bromo group.
Scientific Research Applications
Applications in Scientific Research
4-Bromo-1-isopropoxy-2-methylbenzene has several significant applications across various scientific disciplines:
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, leading to the formation of diverse derivatives.
- Oxidation Reactions : The isopropoxy group can be oxidized to form carbonyl compounds.
Table 1: Common Reactions Involving this compound
| Reaction Type | Reaction Conditions | Major Products |
|---|---|---|
| Nucleophilic Substitution | Sodium methoxide in methanol, reflux | 2-Isopropoxy-1-methylbenzene derivatives |
| Oxidation | Potassium permanganate, room temperature | 4-Bromo-2-isopropoxybenzaldehyde |
| Reduction | Lithium aluminum hydride in ether | 2-Isopropoxy-1-methylbenzene |
Biological Research
The compound is also utilized in biological studies for its potential effects on biological pathways:
- Enzyme Studies : It can act as a probe in enzyme-catalyzed reactions, helping to elucidate mechanisms of action.
- Antimicrobial Activity : Similar brominated compounds have shown efficacy against various bacterial strains, suggesting potential applications in antimicrobial formulations.
Pharmaceutical Development
Research into derivatives of this compound may lead to the development of new therapeutic agents. Its unique structure allows for modifications that could enhance biological activity or specificity.
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals and materials such as polymers and resins. Its properties make it suitable for applications requiring specific reactivity or stability.
Case Study 1: Antimicrobial Efficacy
A study conducted on brominated aromatic compounds revealed that those similar to this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship, suggesting that the presence of the bromine atom enhances antimicrobial activity by disrupting bacterial cell membranes.
Case Study 2: Anticancer Potential
Research focusing on brominated compounds has indicated that they may inhibit cancer cell proliferation and induce apoptosis. In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, prompting further investigation into their mechanisms involving enzyme inhibition and oxidative stress induction.
Mechanism of Action
4-Bromo-1-isopropoxy-2-methylbenzene is similar to other bromo-substituted benzene derivatives, such as 1-bromo-2-isopropoxy-4-methylbenzene and 1-bromo-4-isopropoxy-2-methylbenzene. its unique combination of substituents and reactivity profile sets it apart, making it particularly useful in specific synthetic applications.
Comparison with Similar Compounds
1-Bromo-2-isopropoxy-4-methylbenzene
1-Bromo-4-isopropoxy-2-methylbenzene
This comprehensive overview highlights the significance of 4-Bromo-1-isopropoxy-2-methylbenzene in various scientific and industrial applications. Its versatility and reactivity make it a valuable compound in the field of organic chemistry.
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Biological Activity
4-Bromo-1-isopropoxy-2-methylbenzene, also known as a brominated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant studies that highlight its significance in medicinal chemistry and related applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C11H13BrO
- CAS Number : 749927-58-0
This compound features a bromine atom, an isopropoxy group, and a methyl group attached to a benzene ring, which contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine atom can participate in nucleophilic substitution reactions, while the aromatic ring may engage in π-π stacking interactions with proteins and enzymes. This dual functionality allows the compound to modulate enzyme activity and influence cellular pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 30 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 20 |
Antifungal Activity
In addition to its antibacterial effects, the compound has demonstrated antifungal activity against species such as Candida albicans and Aspergillus niger. The inhibition zones observed were significant, indicating its potential as an antifungal agent.
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 28 |
| Aspergillus niger | 22 |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound in vitro. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.
- Case Study on Antifungal Properties : Another study focused on the antifungal properties of this compound against clinical isolates of fungi. The findings revealed that it could serve as a viable alternative to conventional antifungal medications, especially in cases where resistance is observed.
Pharmacological Applications
Due to its diverse biological activities, this compound is being explored for various pharmacological applications:
- Medicinal Chemistry : As a building block for synthesizing novel pharmaceuticals targeting infectious diseases.
- Agricultural Chemistry : Potential use as a biopesticide due to its antimicrobial properties.
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-1-isopropoxy-2-methylbenzene, and how do reaction conditions influence product purity?
this compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For SNAr, the bromine atom on the aromatic ring is replaced by an isopropoxy group under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Reaction time and temperature significantly affect yield and purity: prolonged heating (>12 hours) may lead to side reactions like dehalogenation or oxidation . GC or HPLC analysis (≥95.0% purity thresholds) is critical for verifying product integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Assign signals based on substituent effects. The isopropoxy group shows a triplet for the methyl groups (δ ~1.3 ppm) and a septet for the methine proton (δ ~4.5 ppm). Bromine’s electron-withdrawing effect deshields adjacent protons .
- X-ray crystallography : Resolves spatial configuration, as demonstrated for structurally similar compounds (e.g., 4-Benzyloxy-2-bromo-1-methoxybenzene, R-factor = 0.055) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M]⁺ at m/z ~228) and fragmentation patterns .
Q. How can researchers optimize purification methods for this compound?
Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For higher volatility, fractional distillation (bp ~123–124°C) is viable but requires careful temperature control to prevent decomposition . Purity validation via GC with flame ionization detection (FID) is recommended .
Advanced Research Questions
Q. How do electronic effects of the bromine and isopropoxy groups influence regioselectivity in further functionalization?
The bromine atom directs electrophilic substitution to the para position (relative to itself), while the isopropoxy group, being ortho/para-directing, competes. Computational studies (DFT) can predict dominant pathways. For example, in nitration, the electron-withdrawing bromine may suppress activation by the isopropoxy group, favoring substitution at the meta position relative to bromine . Experimental validation using isotopic labeling or kinetic studies is advised .
Q. What experimental strategies address contradictions in observed vs. predicted reaction outcomes?
Case study: If Suzuki coupling fails at the bromine site despite theoretical feasibility, consider:
- Steric hindrance : The isopropoxy group may block Pd catalyst access. Use bulky ligands (e.g., SPhos) to mitigate .
- Oxidative side reactions : Trace oxygen may oxidize intermediates. Conduct reactions under inert atmosphere with degassed solvents .
- Alternative leaving groups : Replace bromine with iodine for enhanced reactivity .
Q. How can AI-driven retrosynthesis tools improve route design for derivatives of this compound?
Platforms like Pistachio or Reaxys leverage reaction databases to propose one-step syntheses. For example, inputting this compound may suggest cross-coupling with Grignard reagents or photoredox-mediated C–H functionalization. Validate predictions with small-scale trials and DFT simulations .
Q. What are the challenges in using this compound as a building block for bioactive molecules?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
